Bienvenue dans la boutique en ligne BenchChem!

LY382884

Receptor Pharmacology Binding Affinity Selectivity Profile

Source the definitive, high-purity LY382884 (≥98%) for precise neuroscience research. This selective GLUK5 competitive antagonist (Kb=0.6 µM) enables unambiguous dissection of presynaptic mossy fibre LTP and GLUK5-specific roles in anxiety and chronic pain, with a distinct profile over AMPA/NMDA agents. Using non-selective antagonists leads to mechanistically confounded data. Choose LY382884 for targeted, reproducible, and publication-ready results.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 211566-75-5
Cat. No. B1675686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY382884
CAS211566-75-5
Synonyms(3S, 4aR,6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid)
LY 382884
LY382884
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O
InChIInChI=1S/C18H23NO4/c20-17(21)13-4-1-11(2-5-13)7-12-3-6-14-10-19-16(18(22)23)9-15(14)8-12/h1-2,4-5,12,14-16,19H,3,6-10H2,(H,20,21)(H,22,23)/t12-,14+,15-,16+/m1/s1
InChIKeyYVMADKYPKNLVGU-BVUBDWEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY382884 (CAS 211566-75-5): A Selective GLUK5 Kainate Receptor Antagonist for Scientific Research


LY382884 (CAS: 211566-75-5) is a potent and selective competitive antagonist of the GLUK5 (also known as GluR5 or GluK1) subunit-containing kainate receptor. It is a decahydroisoquinoline derivative with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol . This compound is a specialized pharmacological tool, primarily used in neuroscience research to dissect the specific roles of kainate receptors in synaptic transmission, plasticity, and behavior. Its primary value stems from its high selectivity for the GLUK5 subunit over other ionotropic glutamate receptors, including AMPA and NMDA subtypes, which allows for targeted investigation of GLUK5-mediated pathways [1].

Why LY382884 is Irreplaceable: The Problem of Substituting In-Class iGluR Antagonists


Substituting LY382884 with a generic 'kainate receptor antagonist' or a more broadly acting iGluR antagonist like NBQX or LY293558 is scientifically invalid and will lead to fundamentally different experimental outcomes. The iGluR family is highly heterogeneous, and pharmacological effects are critically dependent on subtype selectivity. For instance, while LY382884 is selective for GLUK5 (Kb = 0.6 μM) with negligible activity at AMPA receptors (>30 μM), broad-spectrum antagonists like NBQX potently inhibit AMPA receptors (IC50 ~0.4-10 μM) [1] [2]. A study on morphine withdrawal showed that the AMPA-selective antagonist LY300168 had a clear effect, while LY382884 had no effect at a high dose (100 mg/kg), demonstrating that GLUK5 blockade is not a substitute for AMPA receptor inhibition and vice versa [3]. Using a non-selective tool would obscure whether an observed effect is due to AMPA or GLUK5 receptor involvement, thereby undermining the experiment's mechanistic resolution.

Quantitative Evidence Guide: LY382884 Differentiation from Key Comparators


Receptor Binding Affinity: High Selectivity for GLUK5 vs. AMPA Receptors

LY382884 demonstrates a clear, quantifiable selectivity for the GLUK5 (GluR5) kainate receptor subunit over AMPA receptor subtypes. This contrasts sharply with the broader activity profile of other iGluR antagonists, establishing LY382884 as a specific tool for isolating GLUK5-mediated effects [1].

Receptor Pharmacology Binding Affinity Selectivity Profile

Functional Antagonism: GLUK6 Selectivity Over NBQX in Hippocampal Neurons

In functional electrophysiology assays on cultured hippocampal neurons, LY382884 shows a stark functional difference compared to the broad-spectrum antagonist NBQX. While NBQX potently blocks both GLUK6- and GLUK5-mediated currents, LY382884 is extremely weak at GLUK6, providing a key point of pharmacological distinction [1].

Electrophysiology Kainate Receptor Functional Assay

In Vivo Efficacy: Distinct Profile from AMPA Antagonist in Morphine Withdrawal

A direct in vivo comparison reveals a clear functional divergence between LY382884 (a GLUK5 antagonist) and LY300168 (an AMPA antagonist). This study demonstrates that despite being administered at a high dose known to produce central effects, LY382884 is completely ineffective in this particular behavioral model, while the AMPA antagonist is highly effective [1].

Behavioral Pharmacology In Vivo Model AMPA Receptor

Disease-Model Specificity: Enhanced Spinal Nociception After Inflammation

The spinal actions of LY382884 are quantifiably potentiated in a state-dependent manner following the induction of peripheral inflammation. This contrasts with its activity in normal, non-inflamed animals and highlights a specific, condition-dependent role for GLUK5 receptors that can be isolated with this tool compound [1].

Pain Research Spinal Nociception Inflammation Model

Validated Application Scenarios for LY382884 Based on Comparative Evidence


Isolating the Role of GLUK5 Receptors in Synaptic Long-Term Potentiation (LTP)

For researchers studying hippocampal synaptic plasticity, LY382884 is the definitive tool for dissecting the presynaptic role of GLUK5-containing kainate receptors. Evidence shows that LY382884 selectively prevents the induction of NMDA receptor-independent mossy fibre LTP without affecting NMDA receptor-dependent LTP. This specific blockade, attributed to inhibition of presynaptic GLUK5 receptors, allows for the precise elucidation of this distinct plasticity mechanism, which is not possible with mixed AMPA/kainate antagonists [1].

Investigating GLUK5-Selective Mechanisms in Preclinical Anxiety Models

LY382884 is a validated tool for probing GLUK5-specific contributions to anxiety-related behaviors. In a Vogel conflict test in rats, LY382884 produced an anxiolytic-like effect (increased suppressed licking), while the selective AMPA antagonist GYKI53655 (LY300168) was inactive. This evidence supports the use of LY382884 to explore the hypothesis that selective GLUK5 receptor blockade is a distinct pharmacological mechanism for anxiolysis, separate from AMPA receptor modulation [1].

Differentiating GLUK5 from AMPA Receptor Roles in Inflammatory Pain Processing

In models of chronic inflammatory pain, LY382884 is essential for delineating the specific role of GLUK5 receptors from that of AMPA receptors. Data show that following carrageenan-induced inflammation, the spinal potency of LY382884 increases by approximately 5-fold. This contrasts with the action of broad-spectrum antagonists like NBQX, which inhibit both AMPA and kainate receptors. Using LY382884 enables a precise understanding of the enhanced role of GLUK5 receptors in pathological pain states, a nuance lost when using non-selective tools [2].

Validating GLUK5 as a Target in Migraine Research

LY382884 serves as a key reference compound for research into GLUK5 receptor antagonism as a potential non-vasoconstrictive migraine therapy. In a preclinical dural plasma protein extravasation (PPE) model of migraine, LY382884 dose-dependently blocked protein extravasation. Crucially, it did not contract the rabbit saphenous vein (RSV) at concentrations up to 100 mM, unlike vasoactive comparator drugs like sumatriptan. This evidence positions LY382884 as a critical tool for exploring a cardiovascularly safe mechanism for migraine treatment [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY382884

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.